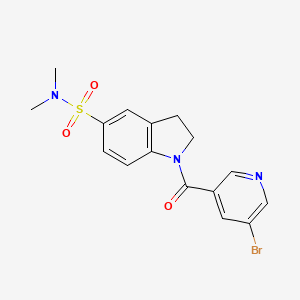

1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide

Description

1-(5-Bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide is a synthetic small molecule characterized by a brominated pyridine ring conjugated to a dihydroindole-sulfonamide scaffold. The compound’s structure includes a 5-bromopyridine-3-carbonyl group linked to the N,N-dimethylated 2,3-dihydroindole-5-sulfonamide system. This configuration confers unique physicochemical properties, such as moderate lipophilicity (calculated logP ≈ 2.8) and a molecular weight of approximately 410 g/mol.

Crystallographic studies using SHELX software have confirmed its planar pyridine ring and the twisted conformation of the dihydroindole moiety, which may influence receptor engagement .

Properties

IUPAC Name |

1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN3O3S/c1-19(2)24(22,23)14-3-4-15-11(8-14)5-6-20(15)16(21)12-7-13(17)10-18-9-12/h3-4,7-10H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYFRBGEUIWBNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC(=CN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide typically involves multiple steps. One common route starts with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to carbonylation to introduce the carbonyl group. The resulting 5-bromopyridine-3-carbonyl compound is then reacted with N,N-dimethyl-2,3-dihydroindole-5-sulfonamide under appropriate conditions to yield the final product .

Chemical Reactions Analysis

1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted by other nucleophiles under suitable conditions.

Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is investigated for its potential use in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Bromine Substitution: The target compound’s 5-bromopyridine group distinguishes it from morpholinyl-pyrimidine analogs (), which exhibit lower electrophilicity. Bromine’s steric and electronic effects may enhance target affinity compared to chlorine in loperamide derivatives .

- Dihydroindole vs. Piperidine Systems: The dihydroindole core introduces partial saturation, reducing conformational flexibility compared to fully aromatic or piperidine-based systems (e.g., loperamide), possibly affecting metabolic stability .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The target compound’s logP (~2.8) is lower than morpholinyl-pyrimidine analogs (logP ~3.5) due to the polar sulfonamide group, suggesting improved aqueous solubility .

- Metabolic Stability: Brominated pyridines are generally resistant to oxidative metabolism compared to chlorophenyl groups in loperamide derivatives, which undergo rapid CYP450-mediated dehalogenation .

Research Findings and Implications

- Structural Uniqueness: The combination of bromopyridine and dihydroindole-sulfonamide is rare in literature.

- Lumping Strategy Considerations: While lumping strategies group sulfonamides or brominated aromatics (), the target compound’s hybrid structure defies simple categorization, underscoring the need for individualized evaluation .

Biological Activity

1-(5-Bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound's structure suggests various interactions with biological targets, particularly enzymes and receptors involved in disease processes.

Chemical Structure

The compound can be represented as follows:

Its structure includes a brominated pyridine ring, a carbonyl group, and a sulfonamide moiety, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its mechanism of action, efficacy against specific targets, and potential therapeutic applications.

1. Inhibition of Carbonic Anhydrases

Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit inhibitory activity against carbonic anhydrases (CAs), which are enzymes involved in maintaining acid-base balance and are implicated in tumor progression.

- In vitro Studies : Compounds similar to this compound have shown promising results in inhibiting CA IX and CA XII isoforms. For instance, the activity was measured using the hydrolysis of 4-nitrophenylacetate as a substrate. The most active derivatives displayed IC50 values ranging from 51.6 to 99.6 nM against CA IX .

2. Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through various cell viability assays:

- Cell Lines Tested : The efficacy was tested on human cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). Results indicated that the compound significantly reduced cell viability in hypoxic conditions, suggesting its potential to target tumor microenvironments effectively .

- Mechanism of Action : The proposed mechanism involves the inhibition of CAs leading to altered pH levels in tumors, which can affect cancer cell proliferation and survival .

Case Studies

Several studies have documented the biological effects of similar sulfonamide compounds:

- Study on CA Inhibitors : A study synthesized multiple saccharide-modified sulfonamides and evaluated their inhibitory effects on CAs. The findings suggested that modifications could enhance selectivity and potency against CA IX, highlighting structure-activity relationships (SAR) that can be applied to this compound .

- Antitumor Effects : Research demonstrated that certain derivatives exhibited concentration-dependent inhibition of cell migration in MDA-MB-231 cells, indicating potential therapeutic applications in metastatic breast cancer treatment .

Data Tables

The following table summarizes key findings related to the biological activity of sulfonamide derivatives similar to this compound:

| Compound | Target Enzyme | IC50 (nM) | Cell Line Tested | Viability Reduction (%) |

|---|---|---|---|---|

| Compound A | CA IX | 51.6 | HT-29 | 70% at 100 µM |

| Compound B | CA XII | 99.6 | MDA-MB-231 | 65% at 100 µM |

| Compound C | CA IX | 75.0 | MG-63 | 80% at 50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.